6-Deuterio-1-methylindole
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Overview
Description
1-Methyl-1H-indole-6-D is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various natural compounds, including amino acids like tryptophan
Preparation Methods
The synthesis of 1-Methyl-1H-indole-6-D typically involves several synthetic routes and reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the palladium-catalyzed cyclization of 2-alkynylanilines, which provides a versatile route to various indole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-1H-indole-6-D undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon atoms.
Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications.
Scientific Research Applications
1-Methyl-1H-indole-6-D has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-6-D involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular signaling pathways . For example, they can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules, thereby maintaining intestinal homeostasis and impacting liver metabolism and immune response .
Comparison with Similar Compounds
1-Methyl-1H-indole-6-D can be compared with other similar compounds, such as:
1-Methylindole: Another indole derivative with similar chemical properties but different biological activities.
6-Methylindole: Differing in the position of the methyl group, leading to variations in reactivity and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant growth and development.
The uniqueness of 1-Methyl-1H-indole-6-D lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H9N |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
6-deuterio-1-methylindole |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i3D |
InChI Key |
BLRHMMGNCXNXJL-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C=CN(C2=C1)C |
Canonical SMILES |
CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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